1-(3-Chloroprop-2-en-1-yl)-1H-pyrazol-4-amine
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Overview
Description
1-(3-Chloroprop-2-en-1-yl)-1H-pyrazol-4-amine is a chemical compound with a unique structure that includes a pyrazole ring substituted with a chloropropenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloroprop-2-en-1-yl)-1H-pyrazol-4-amine typically involves the reaction of 3-chloroprop-2-en-1-ylamine with a suitable pyrazole derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloroprop-2-en-1-yl)-1H-pyrazol-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloropropenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ether.
Substitution: Amines, thiols; reactions are conducted in the presence of a base and a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce various substituted pyrazole derivatives.
Scientific Research Applications
1-(3-Chloroprop-2-en-1-yl)-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3-Chloroprop-2-en-1-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
O-(3-chloroprop-2-en-1-yl)hydroxylamine hydrochloride: A compound with a similar chloropropenyl group but different functional groups.
2-(3-chloroprop-1-en-2-yl)-1,1,5,5-tetramethylcyclohexane: Another compound with a chloropropenyl group but a different core structure.
Uniqueness
1-(3-Chloroprop-2-en-1-yl)-1H-pyrazol-4-amine is unique due to its pyrazole ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Properties
Molecular Formula |
C6H8ClN3 |
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Molecular Weight |
157.60 g/mol |
IUPAC Name |
1-[(E)-3-chloroprop-2-enyl]pyrazol-4-amine |
InChI |
InChI=1S/C6H8ClN3/c7-2-1-3-10-5-6(8)4-9-10/h1-2,4-5H,3,8H2/b2-1+ |
InChI Key |
JHKULKHDBSETOY-OWOJBTEDSA-N |
Isomeric SMILES |
C1=C(C=NN1C/C=C/Cl)N |
Canonical SMILES |
C1=C(C=NN1CC=CCl)N |
Origin of Product |
United States |
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